molecular formula C10H14N2O6 B14756958 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

Cat. No.: B14756958
M. Wt: 258.23 g/mol
InChI Key: UTQUILVPBZEHTK-BUJSFMDZSA-N
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Description

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often referred to as dihydrouridine when it is in its reduced form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves the reduction of uridine. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Plays a role in the study of RNA structure and function, particularly in tRNA where it is found in the D-loop.

    Medicine: Investigated for its potential in cancer therapy as it can inhibit cell proliferation by affecting the cell cycle.

    Industry: Used in the production of nucleoside analogs for pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into RNA. In tRNA, it is found in the D-loop and contributes to the stability and proper folding of the tRNA molecule. This modification can affect the overall function of the tRNA, influencing protein synthesis. The molecular targets include various enzymes involved in RNA processing and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in tRNA modification, which is not shared by all nucleosides. Its ability to stabilize tRNA and influence protein synthesis sets it apart from other similar compounds .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8+,9-/m1/s1

InChI Key

UTQUILVPBZEHTK-BUJSFMDZSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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